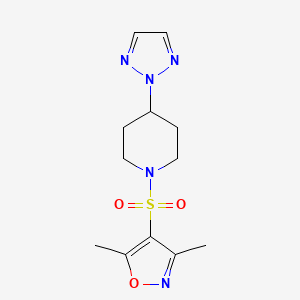
4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Triazole Derivatives: A Patent Overview (2008 – 2011)
Triazoles, including 1H-1,2,3- and 2H-1,2,3-triazole derivatives, are crucial for new drug development due to their diverse biological activities. Their structural variations allow for extensive exploration in drug synthesis, targeting a broad range of biological activities. Recent patents highlight their potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral applications, among others. This research underscores the continuous interest in triazole derivatives for their therapeutic potential, reflecting the broader relevance of compounds like 4-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole in drug development processes (Ferreira et al., 2013).
Synthetic Strategies and Biological Applications
The exploration of 1,2,4-triazole-containing scaffolds, akin to the triazole component in the compound of interest, reveals their significance in pharmaceuticals addressing cancer, microbial infections, and various diseases. Innovative synthesis strategies for 1,2,4-triazole scaffolds underscore their importance in discovering new drug candidates. This aligns with the potential applications of this compound, showcasing the compound's relevance in medicinal chemistry and drug discovery efforts (Nasri et al., 2021).
Biological Features of New 1,2,4-Triazole Derivatives
Investigations into 1,2,4-triazole derivatives highlight their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This research indicates the broad utility of triazole derivatives in treating and managing various conditions, reflecting the scientific interest in compounds like this compound for their potential biological applications (Ohloblina, 2022).
Mecanismo De Acción
The mechanism of action would depend on the specific biological target of the compound. Based on the structure, it’s possible that the compound could interact with a variety of biological targets. For example, N-substituted benzotriazoles have been shown to have excellent binding affinities to a range of proteins .
Propiedades
IUPAC Name |
3,5-dimethyl-4-[4-(triazol-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-9-12(10(2)20-15-9)21(18,19)16-7-3-11(4-8-16)17-13-5-6-14-17/h5-6,11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNKDGXJOITMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2752649.png)


![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)
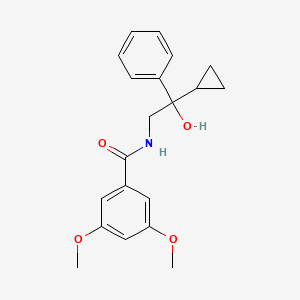

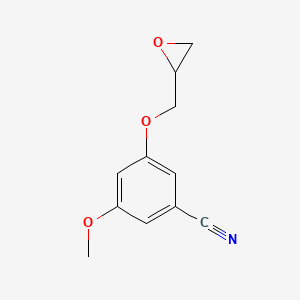

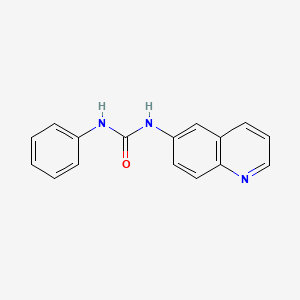
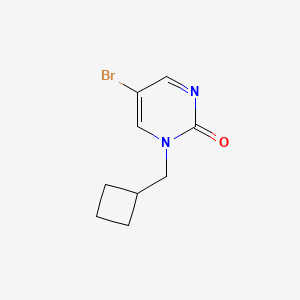
![N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2752664.png)


![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)